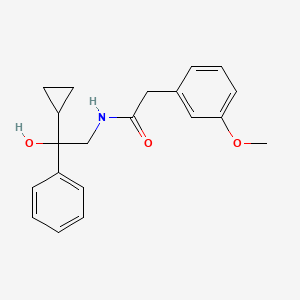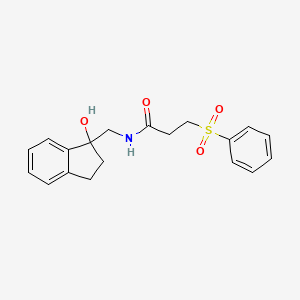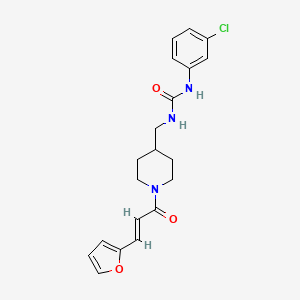
tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate” is likely an organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The dicyanovinyl group is a type of cyano group, which is often used in organic synthesis due to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the indole and dicyanovinyl groups. This could potentially give the compound interesting optical properties .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of reactions, including electrophilic substitution and nucleophilic addition. The presence of the dicyanovinyl group could also allow for reactions such as the Michael addition .科学的研究の応用
Synthesis and Catalytic Applications :
- A study by Kong et al. (2016) discusses the copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides, which likely involves a reactive 3H-indol-3-one intermediate. This process is significant for synthesizing C2-spiro-pseudoindoxyls, demonstrating the tert-butyl compound's role in facilitating complex chemical transformations (Kong et al., 2016).
- Another study by Lebel and Leogane (2005) reports the formation of tert-butyl carbamate through a Curtius rearrangement, which involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate. This indicates the tert-butyl compound's use in producing protected amino acids (Lebel & Leogane, 2005).
Photovoltaic Applications :
- Zhu et al. (2014) synthesized sensitizers based on triphenylamine-dicyanovinylene for p-type dye-sensitized solar cells. The study highlights the tert-butyl compound's application in enhancing solar cell performance, particularly in reducing charge recombination and increasing power conversion efficiency (Zhu et al., 2014).
Medicinal Chemistry :
- Westphal et al. (2015) evaluated tert-butyl isosteres in drug analogues, documenting the effects of tert-butyl group incorporation on properties like lipophilicity and metabolic stability. This study underscores the compound's relevance in optimizing drug properties (Westphal et al., 2015).
Organic Synthesis :
- Shen et al. (2012) utilized tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst for the aerobic oxidation of allylic and benzylic alcohols. This showcases the tert-butyl compound's role in selective oxidation processes (Shen et al., 2012).
- In another study, Dai et al. (2014) described the use of di-tert-butyl peroxide in the FeCl2-promoted carbomethylation of arylacrylamides, leading to the synthesis of 3-ethyl-3-substituted indolin-2-one. This indicates its utility in radical addition and cyclization reactions (Dai et al., 2014).
Safety and Hazards
将来の方向性
The study of indole compounds is a very active area of research, with potential applications in fields such as medicinal chemistry, materials science, and organic synthesis. Future research on “tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate” could involve exploring its reactivity, studying its physical properties, or investigating potential biological activity .
特性
IUPAC Name |
tert-butyl 3-(2,2-dicyanoethenyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-17(2,3)22-16(21)20-11-13(8-12(9-18)10-19)14-6-4-5-7-15(14)20/h4-8,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGELLOHWKPSLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)






![2-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2826307.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2826313.png)

![N-Methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2826316.png)